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Compound of Interest

Compound Name: Anticancer agent 158

Cat. No.: B12371367 Get Quote

An in-depth analysis of publicly available scientific literature and chemical databases did not

yield specific information for a compound designated "Anticancer agent 158." This

nomenclature is likely an internal, non-public identifier for a proprietary compound or a novel

discovery not yet disclosed in published literature.

To fulfill the user's request for a detailed technical guide, this document will focus on a

representative and well-documented anticancer agent, Brevilin A, and its more potent

derivative, here referred to as BA-10. Brevilin A is a natural sesquiterpene lactone that has

demonstrated significant anticancer properties, and its derivatives have been synthesized to

improve its efficacy.[1] This guide will provide a comprehensive overview of the synthesis,

characterization, and biological activity of BA-10, tailored for researchers, scientists, and drug

development professionals.

Synthesis of Anticancer Agent BA-10
The synthesis of BA-10, a derivative of Brevilin A (BA), is a multi-step process that begins with

the isolation of the parent compound from natural sources. Subsequent chemical modifications

are then performed to enhance its anticancer activity.[1]

Experimental Protocol: Synthesis of BA-10
The following is a representative protocol for the synthesis of BA-10, based on established

methods for creating derivatives of Brevilin A.
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Step 1: Isolation of Brevilin A (BA) Brevilin A is typically isolated from the plant Centipeda

minima. The dried plant material is powdered and extracted with a suitable solvent, such as

ethanol or methanol. The crude extract is then subjected to column chromatography on silica

gel, eluting with a gradient of hexane and ethyl acetate to yield pure Brevilin A.

Step 2: Synthesis of BA-10

Reaction Setup: To a solution of Brevilin A (1.0 g, 3.8 mmol) in dry dichloromethane (50 mL)

under a nitrogen atmosphere, add triethylamine (1.5 eq, 5.7 mmol). Cool the mixture to 0°C

in an ice bath.

Addition of Reagent: Slowly add a solution of 4-(Trifluoromethyl)benzoyl chloride (1.2 eq,

4.56 mmol) in dry dichloromethane (10 mL) to the reaction mixture.

Reaction Progression: Allow the reaction to stir at 0°C for 30 minutes and then at room

temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography

(TLC).

Workup: Upon completion, quench the reaction with the addition of saturated aqueous

sodium bicarbonate solution (20 mL). Separate the organic layer, and extract the aqueous

layer with dichloromethane (2 x 20 mL).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product is purified by flash

column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford

the final product, BA-10.

Synthesis Workflow Diagram

Isolation Synthesis of BA-10

Centipeda minima Extraction with Methanol Silica Gel Chromatography Brevilin A (BA) Reaction with
4-(Trifluoromethyl)benzoyl chloride Aqueous Workup Flash Chromatography BA-10
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Caption: Workflow for the isolation of Brevilin A and synthesis of BA-10.

Characterization of Anticancer Agent BA-10
The structure and purity of the synthesized BA-10 are confirmed using various spectroscopic

and analytical techniques.

Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded

on a 400 MHz spectrometer using CDCl₃ as the solvent. Chemical shifts are reported in

parts per million (ppm) relative to tetramethylsilane (TMS).

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an

electrospray ionization (ESI) source to confirm the molecular weight and elemental

composition of the compound.

Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer to identify the

functional groups present in the molecule.

Purity Analysis: The purity of the final compound is determined by High-Performance Liquid

Chromatography (HPLC) using a C18 column and a suitable mobile phase.

Anticancer Activity of BA-10
BA-10 has demonstrated significantly improved anticancer activity compared to its parent

compound, Brevilin A. Its efficacy has been evaluated against a panel of human cancer cell

lines.[1]

Quantitative Data: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC₅₀) values of BA-10 against various cancer cell

lines are summarized in the table below.
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Cell Line Cancer Type
IC₅₀ (µM) of Brevilin
A

IC₅₀ (µM) of BA-10

A549 Lung Cancer 15.2 ± 1.8 3.1 ± 0.4

SW480 Colorectal Cancer 12.5 ± 1.1 2.5 ± 0.3

MDA-MB-231 Breast Cancer 18.9 ± 2.3 4.2 ± 0.6

MCF-7 Breast Cancer 22.4 ± 2.9 5.8 ± 0.7

Data are presented as mean ± standard deviation from three independent experiments.

Mechanism of Action: Inhibition of STAT3 and JAK
Signaling
Brevilin A and its derivatives have been shown to exert their anticancer effects by inhibiting the

Janus kinase (JAK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling

pathway.[1] This pathway is often constitutively active in many types of cancer and plays a

crucial role in cell proliferation, survival, and differentiation.

The binding of a cytokine to its receptor on the cell surface leads to the activation of associated

JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT3. Once

recruited, STAT3 is phosphorylated by JAKs, leading to its dimerization and translocation to the

nucleus, where it acts as a transcription factor for genes involved in cell survival and

proliferation.

BA-10 inhibits this pathway, leading to the downregulation of downstream target genes, which

in turn induces cell cycle arrest and apoptosis in cancer cells.[1]

Signaling Pathway Diagram
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Caption: Inhibition of the JAK/STAT3 signaling pathway by BA-10.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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